2-(Methoxycarbonyl)benzenesulfonic acid
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Overview
Description
2-(Methoxycarbonyl)benzenesulfonic acid, also known as tosic acid, is a white crystalline solid with the chemical formula of C8H8O5S . It has a molecular weight of 216.21 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(Methoxycarbonyl)benzenesulfonic acid is represented by the formula C8H8O5S . The exact mass is 216.00900 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Methoxycarbonyl)benzenesulfonic acid include a molecular weight of 216.21 g/mol . It is a white crystalline solid . The exact mass is 216.00900 .Scientific Research Applications
1. Polymerization Catalysts
2-(Methoxycarbonyl)benzenesulfonic acid derivatives have been used in the formation of palladium-based polymerization catalysts. These catalysts are capable of homopolymerizing ethylene and copolymerizing it with acrylates or norbornenes, leading to the production of high molecular weight polymers (Skupov et al., 2007).
2. Bioactive Compound Synthesis
Novel compounds derived from 2-methoxycarbonyl-5-arylazomethine benzenesulfonamides have been synthesized, showing significant bioactivities against certain plant pathogens (Li Zheng-ming, 2012).
3. Catalysis in Alcohol Oxidation
Sulfonated Schiff base copper(II) complexes, derived from the reaction involving 2-methoxycarbonyl derivatives, have been shown to act as efficient and selective catalysts in the oxidation of alcohols (Hazra et al., 2015).
4. Role in Chemical Reactions
Compounds with a 2-methoxycarbonyl structure have been used in a variety of chemical reactions, including E/Z isomerization, cyano activation in Cu(II) and Co(II) complexes, and in the facilitation of selective oxidations (Mahmudov et al., 2014).
5. Biodegradation of Azo Dyes
2-(Methoxycarbonyl)benzenesulfonic acid derivatives have been involved in studies related to the biodegradation of sulfonated azo dyes, contributing to our understanding of microbial pathways in breaking down complex organic compounds (Paszczynski et al., 1992).
6. Application in Diels-Alder Reactions
The compound has been used in the generation of benzenesulfenic acid, which is then utilized in Diels-Alder reactions, an important synthetic method in organic chemistry (Adams et al., 1998).
Safety and Hazards
The safety data sheet for 2-(Methoxycarbonyl)benzenesulfonic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as linear 1,3-diarylpropanoids . These compounds typically interact with various enzymes and receptors in the body, influencing biochemical pathways.
Mode of Action
It’s structurally related to benzenesulfonic acid, which undergoes a process called sulfonation . In this process, sulfur trioxide and fuming sulfuric acid are added to benzene to produce benzenesulfonic acid . The reaction is reversible by adding hot aqueous acid to benzenesulfonic acid . It’s plausible that 2-(Methoxycarbonyl)benzenesulfonic acid may undergo similar reactions.
Biochemical Pathways
Sulfonic acids like benzenesulfonic acid are known to participate in various biochemical reactions, including the formation of sulfonamides, sulfonyl chloride, and esters .
Pharmacokinetics
Its molecular weight is 21621 g/mol , which may influence its absorption and distribution in the body
Result of Action
The sulfonation process it may undergo can result in the formation of various compounds, potentially influencing cellular processes .
Action Environment
The action of 2-(Methoxycarbonyl)benzenesulfonic acid can be influenced by environmental factors. For instance, the sulfonation process it may undergo is reversible and can be influenced by temperature . Additionally, its solubility in water and ethanol may affect its stability and efficacy in different environments.
properties
IUPAC Name |
2-methoxycarbonylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5S/c1-13-8(9)6-4-2-3-5-7(6)14(10,11)12/h2-5H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCUEXJOTNUYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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